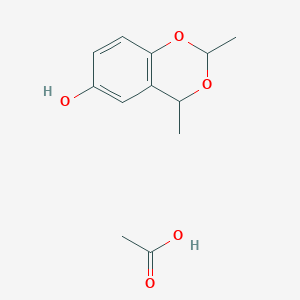
acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol is a complex organic compound that features a benzodioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol typically involves the formation of the benzodioxin ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of 2,4-dimethylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. This intermediate is then reacted with acetic anhydride under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Shares the benzodioxin ring system but lacks the acetic acid and dimethyl groups.
1,4-Benzodioxane: Similar structure but with different substituents.
Uniqueness
Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol is unique due to the presence of both the acetic acid and dimethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87973-68-0 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C10H12O3.C2H4O2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6;1-2(3)4/h3-7,11H,1-2H3;1H3,(H,3,4) |
Clé InChI |
GWTCPCVTEFLNPU-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC(=C2)O)OC(O1)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
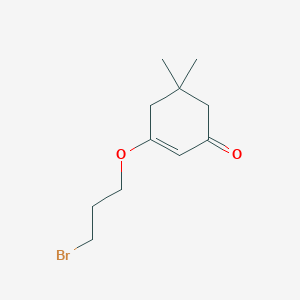
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
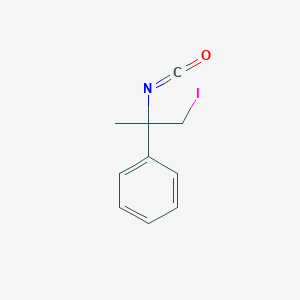
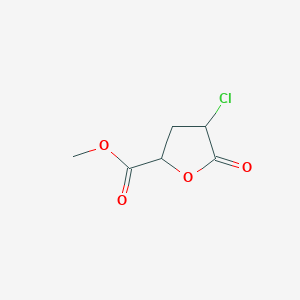
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
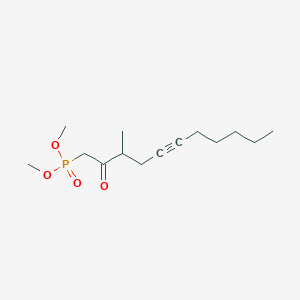
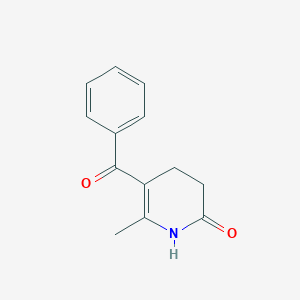
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
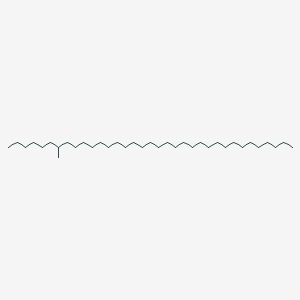
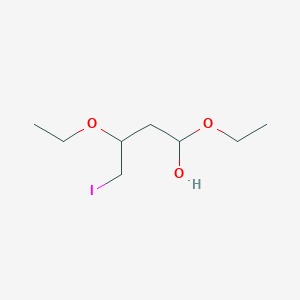
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

